molecular formula C15H9ClF3N3O2 B1667176 BMS-192364 CAS No. 202822-21-7

BMS-192364

Número de catálogo: B1667176
Número CAS: 202822-21-7
Peso molecular: 355.70 g/mol
Clave InChI: XNRWPJIJOVVQRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS-192364 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que incluyen cloración, fluoración y nitración, seguidas de pasos de purificación para lograr la pureza deseada .

Métodos de producción industrial

La producción industrial de this compound sigue protocolos estándar para la síntesis de compuestos bioactivos. Esto incluye la síntesis química a gran escala en entornos controlados, asegurando alta pureza y consistencia. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BMS-192364 se somete a varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.

Reactivos y condiciones comunes

    Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

    Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas del compuesto con diferentes propiedades químicas .

Aplicaciones Científicas De Investigación

Cancer Research Applications

BMS-192364 has been extensively studied for its implications in cancer biology. Its ability to modulate GPCR signaling pathways makes it a valuable tool for understanding tumor microenvironments and cancer metastasis. The following table summarizes key studies and findings related to its application in cancer research:

Study Focus Area Findings Reference
Study 1Colorectal Cancer MetastasisIdentified roles of this compound in regulating tumor microenvironment and cell signaling pathways involved in metastasis.
Study 2Neuromuscular FunctionDemonstrated dose-responsive effects on egg-laying defects in C. elegans, indicating potential neuromuscular dysfunctions linked to cancer treatments.
Study 3GPCR SignalingExplored the upstream effects of this compound on calcium channels, providing insights into its role in signal transduction relevant to cancer cell behavior.

Case Study 1: Neuromuscular Phenotypes in C. elegans

A detailed investigation into the effects of this compound on C. elegans showed that treatment with this compound resulted in a bloated egg-laying defective phenotype (Egl-d), indicating impaired neuromuscular function. The study involved testing various worm strains, revealing that certain genetic mutations provided resistance to the drug's effects, thereby highlighting potential targets for further research into neuromuscular disorders .

Case Study 2: Cancer Cell Signaling

In another study focusing on cancer cell lines, this compound was shown to alter the expression of genes involved in cell proliferation and apoptosis. These findings suggest that this compound could play a crucial role in developing targeted therapies for cancers that exhibit dysregulated GPCR signaling .

Future Research Directions

The ongoing research surrounding this compound continues to unveil its potential applications across various therapeutic areas. Future studies are likely to explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents.
  • Mechanistic Insights : Further elucidating the molecular mechanisms by which this compound influences GPCR signaling.
  • Clinical Trials : Initiating clinical trials to assess the efficacy and safety of this compound in human subjects, particularly those with cancers linked to GPCR dysregulation.

Mecanismo De Acción

BMS-192364 ejerce sus efectos al dirigirse a la interacción entre la subunidad alfa de la proteína G y las proteínas reguladoras de la señalización de la proteína G. Produce un complejo inactivo de subunidad alfa de la proteína G - regulador de la señalización de la proteína G, reduciendo así la actividad de los receptores acoplados a proteínas G. Este mecanismo implica la inhibición del flujo de calcio y la modulación de la actividad de la proteína activadora de GTPasa en las proteínas Gq .

Comparación Con Compuestos Similares

Compuestos similares

    BMS-195270: Otro compuesto que se dirige a la interacción de la subunidad alfa de la proteína G - regulador de la señalización de la proteína G.

    YM-254890: Un conocido inhibidor de la señalización de la subunidad alfa de la proteína G.

    FR900359: Un compuesto con efectos inhibitorios similares en la señalización de receptores acoplados a proteínas G.

Unicidad

BMS-192364 es único en su objetivo específico de la interacción de la subunidad alfa de la proteína G - regulador de la señalización de la proteína G, lo que lo distingue de otros compuestos que pueden dirigirse a diferentes aspectos de la señalización de receptores acoplados a proteínas G. Su capacidad de reducir la contracción de la vejiga urinaria y exhibir propiedades agonistas de la señalización de la proteína G lo hace particularmente valioso en la investigación y las aplicaciones terapéuticas potenciales .

Actividad Biológica

BMS-192364 is a small molecule that has garnered attention for its biological activity, particularly in the context of G-protein signaling pathways. This compound has been studied for its potential therapeutic applications, especially in neuromuscular functions and bladder control.

This compound primarily acts as a modulator of G-protein signaling. It influences the activity of regulators of G-protein signaling (RGS) proteins, which are critical in the regulation of G-protein-coupled receptor (GPCR) signaling. The compound has been shown to affect the hydrolysis of GTP by Gα subunits, thereby impacting downstream signaling pathways.

Key Findings:

  • GTP Hydrolysis Modulation : this compound enhances the rate of GTP hydrolysis in certain contexts, suggesting it may stabilize the active state of Gα subunits, leading to prolonged signaling .
  • Neuromuscular Impact : In studies using Caenorhabditis elegans, treatment with this compound resulted in an egg-laying defective (Egl-d) phenotype, indicating a disruption in neuromuscular function. This effect was dose-responsive, with over 90% of treated worms exhibiting this phenotype .

Table 1: Summary of Biological Effects of this compound

StudyModel OrganismDoseObserved EffectsReference
1C. elegans0.3 mMEgl-d phenotype; retention of fertilized eggs
2Bladder ModelVariousIncreased filling capacity; reduced spontaneous contractions
3Genetic ScreenN/AIdentification of resistant mutants with altered neuromuscular signaling

Case Study: Bladder Function Modulation

A significant application of this compound has been observed in bladder function studies. The compound was tested on models exhibiting overactive bladder conditions. Results indicated that this compound could effectively increase bladder filling capacity and reduce spontaneous contractions, showcasing its potential utility in treating urinary incontinence .

Genetic Resistance Studies

In a genetic screen involving 150,000 mutagenized C. elegans genomes, four resistant mutants were identified that did not exhibit the Egl-d phenotype when treated with this compound. These mutants were found to carry dominant or semi-dominant mutations that conferred resistance to the drug's effects, suggesting a complex interaction between the compound and specific genetic pathways involved in neuromuscular signaling .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BMS-192364 in modulating calcium flux in cellular assays?

  • Methodological Answer : this compound inhibits carbachol- and histamine-induced calcium flux in bladder smooth muscle cells, likely acting downstream of muscarinic/histamine receptors rather than directly binding to GPCRs. Experimental validation involves competitive radio-ligand binding assays (e.g., N-methylscopolamine for muscarinic receptors) and calcium flux inhibition studies with niguldipine pretreatment to rule out direct calcium channel effects . Genetic resistance in C. elegans (egl-19(gf) alleles) further supports indirect modulation of calcium signaling pathways.

Q. How can researchers design experiments to identify this compound's molecular targets?

  • Methodological Answer : Combine genetic screens (e.g., C. elegans mutants like eat-16 RGS protein alleles) with pharmacological assays (e.g., radio-ligand binding for GPCRs, calcium channel blockers). Prioritize pathways suggested by genetic resistance profiles (e.g., RGS/G-protein complexes) and validate via additivity experiments (e.g., niguldipine pretreatment + BMS-195270) to confirm non-overlapping mechanisms .

Q. What are the key considerations for replicating this compound's effects across different cell lines?

  • Methodological Answer : Standardize agonist concentrations (e.g., carbachol for muscarinic activation), account for cell-specific receptor expression levels, and include controls for calcium channel variability (e.g., L-type vs. N-type channel inhibitors). Use HEK293 cells for heterologous receptor expression to isolate target-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound's genetic resistance profiles (e.g., egl-30 vs. goa-1 alleles) be resolved?

  • Methodological Answer : Perform epistasis analysis to map hierarchical relationships between resistance-conferring alleles (e.g., egl-30 [Gαq] and goa-1 [Gαo]). Use double mutants to test for additive/synergistic effects and employ phosphoproteomics to identify downstream effectors (e.g., PKC, PLC isoforms) unaffected by this compound .

Q. What experimental strategies can clarify this compound's specificity for RGS/G-protein complexes over other signaling nodes?

  • Methodological Answer : Conduct in vitro reconstitution assays with purified RGS proteins (e.g., EAT-16) and Gα subunits to measure direct binding/activity modulation. Compare with structurally related compounds (e.g., BMS-195270) to identify pharmacophore determinants. Use siRNA knockdowns in mammalian cells to validate pathway specificity .

Q. How should researchers address the lack of direct binding evidence for this compound to known receptors/channels?

  • Methodological Answer : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to detect weak/transient interactions. Combine with molecular dynamics simulations to predict allosteric binding sites on RGS proteins or Gα subunits. Negative binding data (e.g., for H1–4 histamine receptors) should be reported transparently to guide hypothesis refinement .

Q. Methodological and Analytical Considerations

Q. What frameworks (e.g., FINER, PICO) are appropriate for structuring this compound research questions?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For mechanistic studies, apply PICO (Population: cell lines/mutant models; Intervention: this compound; Comparison: analogs/controls; Outcome: calcium flux inhibition) to ensure alignment with experimental objectives .

Q. How can researchers integrate contradictory findings (e.g., calcium flux additivity vs. genetic resistance) into a cohesive model?

  • Methodological Answer : Apply causal pathway analysis to distinguish primary vs. compensatory mechanisms. For example, niguldipine’s additive effect with BMS-195270 suggests independent pathways, while egl-19(gf) resistance implicates voltage-gated calcium channels indirectly regulated by RGS proteins .

Q. What are best practices for reporting negative results (e.g., failed radio-ligand binding assays) in this compound studies?

  • Methodological Answer : Follow ARRIVE guidelines to detail experimental conditions (e.g., ligand concentrations, incubation times). Use supplemental tables to catalog tested receptors/channels and emphasize methodological rigor (e.g., positive controls for binding assays) to enhance reproducibility .

Q. Data Management and Reproducibility

Q. How should researchers ensure reproducibility in calcium flux assays with this compound?

  • Methodological Answer : Document agonist/antagonist batch numbers, cell passage numbers, and calibration protocols for calcium-sensitive dyes (e.g., Fura-2). Share raw fluorescence traces and normalization methods in supplementary materials. Use open-source platforms like Zenodo for data archiving .

Q. What ethical standards apply to data collection and sharing in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Secure informed consent for human cell line use (if applicable) and anonymize proprietary compound data per institutional review board (IRB) protocols .

Propiedades

Número CAS

202822-21-7

Fórmula molecular

C15H9ClF3N3O2

Peso molecular

355.70 g/mol

Nombre IUPAC

2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24)

Clave InChI

XNRWPJIJOVVQRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

SMILES isomérico

C1=CC(=CC=C1C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

SMILES canónico

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-192364;  BMS 192364;  BMS192364;  UNII-1NC8D8P7QF.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364
2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364
2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364
2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
BMS-192364

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.